molecular formula C16H17N3O2S B2698445 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone CAS No. 2034575-19-2

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Cat. No. B2698445
M. Wt: 315.39
InChI Key: HNOVIYMOUYGWPC-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, also known as P4E1, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized through a unique method and has shown promising results in scientific research applications.

Scientific Research Applications

Synthesis and Reactions

This compound serves as a precursor for synthesizing a variety of heterocyclic compounds with potential antiviral activities. For instance, derivatives have been synthesized that show cytotoxicity and activity against HSV1 and HAV-MBB, highlighting its versatility in medicinal chemistry (Attaby et al., 2006). Similarly, its structure is amenable to modifications leading to the creation of pyrrolidines with varied configurations, underlining its utility in stereo-specific syntheses (Oliveira Udry et al., 2014).

Catalysis

Complexes based on pyridyl functionalized ligands, akin to the core structure of the mentioned compound, have been developed for catalysis, particularly in ring-opening polymerization of lactides and caprolactones. These complexes demonstrate the potential of such structures in facilitating polymer synthesis with high efficiency (Wang et al., 2012).

Biological Activity

Compounds structurally related to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone have shown significant antimicrobial activity, further supporting the potential use of this chemical scaffold in developing new antimicrobial agents. For instance, specific derivatives have been synthesized that exhibit promising antimicrobial properties, indicating the broad applicability of this compound in drug discovery (Salimon et al., 2011).

Corrosion Inhibition

Interestingly, Schiff bases related to this compound's structure have been evaluated as corrosion inhibitors, demonstrating the compound's utility beyond pharmaceutical applications. Such studies underline the versatility of this compound in materials science, particularly in protecting metals against corrosion (Hegazy et al., 2012).

properties

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(12-22-15-3-8-18-9-4-15)19-10-5-14(11-19)21-13-1-6-17-7-2-13/h1-4,6-9,14H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOVIYMOUYGWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

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